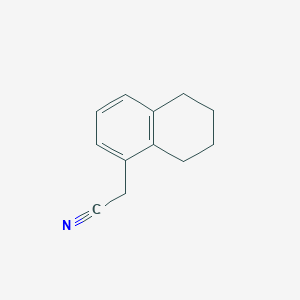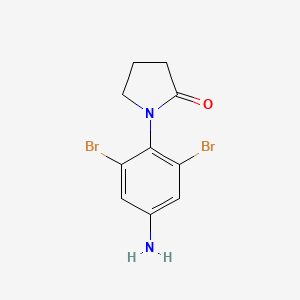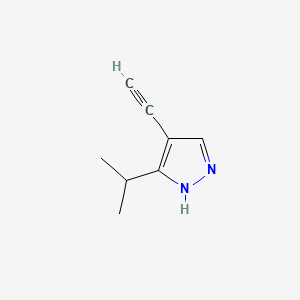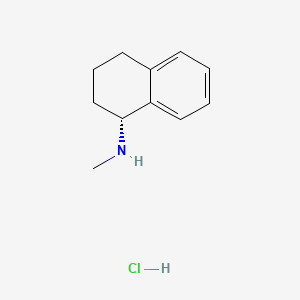
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, featuring a cyclopropylamino group at the 2-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopropylamino Group: The cyclopropylamine is reacted with a suitable pyridine derivative to introduce the cyclopropylamino group at the 2-position.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 4-position through a series of reactions, which may include nitration, reduction, and hydrolysis.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in research to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(Cyclopropylamino)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
4-Aminopyridine-2-carboxylic acid hydrochloride: Lacks the cyclopropyl group but has an amino group at the 4-position.
2-Pyridinecarboxylic acid: A simpler compound with only the carboxylic acid group at the 2-position.
Uniqueness
2-(Cyclopropylamino)pyridine-4-carboxylic acid hydrochloride is unique due to the presence of both the cyclopropylamino and carboxylic acid groups, which confer specific chemical and biological properties
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
2-(cyclopropylamino)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)6-3-4-10-8(5-6)11-7-1-2-7;/h3-5,7H,1-2H2,(H,10,11)(H,12,13);1H |
InChIキー |
IBRRQZNFSUOFLN-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC=CC(=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)



![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)




amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)


